Ethinyl Estradiol Dimer Impurity 2

Übersicht

Beschreibung

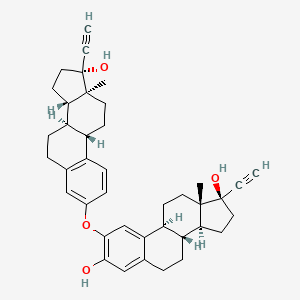

Ethinyl Estradiol Dimer Impurity 2 is a chemical compound with the molecular formula C40H46O4 and a molecular weight of 590.791 . It’s also known by its chemical name: [2,2’-Bi-19-norpregna-1,3,5 (10)-trien-20-yne]-3,3’,17,17’-tetrol, (17α)- (17’α)- (9CI) .

Synthesis Analysis

The synthesis of Ethinyl Estradiol involves a two-step process . First, potassium hydroxide powder reacts with acetylene gas to obtain acetylene potassium. Then, estrone reacts with the acetylene potassium to produce Ethinyl Estradiol . This method is advantageous due to its simple technical condition, low production cost, fast reaction speed, high production efficiency, high yield, and good product quality .Molecular Structure Analysis

The molecular structure of Ethinyl Estradiol Dimer Impurity 2 is represented by the InChI string: InChI=1S/C40H46O4/c1-5-39(43)21-17-31-27-7-9-29-23(25(27)15-19-37(31,39)3)11-13-33(41)35(29)36-30-10-8-28-26(24(30)12-14-34(36)42)16-20-38(4)32(28)18-22-40(38,44)6-2/h1-2,11-14,25-28,31-32,41-44H,7-10,15-22H2,3-4H3/t25-,26-,27-,28-,31+,32+,37+,38+,39+,40+/m1/s1 .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Dosage Formulation

Ethinyl Estradiol Dimer Impurity 2 is used in the formulation of pharmaceutical dosage forms. It is particularly used in low-dose oral contraceptive drug products . The compound is used in the development and validation of stability-indicating methods for quantifying drug substances and their related impurities in tablet formulation .

Chromatography Method Development

The compound is used in the development of chromatography methods. Specifically, it is used in the development of a reverse-phase (RP)-HPLC method for quantification of drug substances and their related impurities . This method is in accordance with International Conference on Harmonisation (ICH) guidelines .

Quality by Design (QbD) Studies

Ethinyl Estradiol Dimer Impurity 2 is used in Quality by Design (QbD) studies. These studies are conducted to demonstrate the robustness of the method developed for the determination of impurities in drug products .

Solid Dispersion Development

The compound is used in the development of solid dispersions (SD). SD is a feasible method to enhance bioavailability of poorly soluble drugs in water . Ethinyl Estradiol Dimer Impurity 2 is used in the development and characterization of stable SD containing pharmaceutical excipients .

Stability Studies

Ethinyl Estradiol Dimer Impurity 2 is used in stability studies. These studies are performed to evaluate the stability of the solid dispersion under different conditions .

Physicochemical Properties Examination

The compound is used in the examination of physicochemical properties and polymorphic state of drug substances. A full solid-state characterization of the compound is conducted using various techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TG/DTG), fourier transform infrared spectroscopy (FTIR), powder X-ray diffraction (PXRD), and scanning electron microscopy .

Safety and Hazards

Ethinyl Estradiol, a related compound, is classified as harmful if swallowed, suspected of causing cancer, and may damage fertility or the unborn child . It is also very toxic to aquatic life with long-lasting effects . It should be handled with care, and all safety precautions should be read and understood before use .

Wirkmechanismus

Target of Action

Ethinyl Estradiol Dimer Impurity 2, also known as FYP4J2QBD5, is a synthetic estrogen . Its primary targets are the estrogen receptors, which play a crucial role in various biological processes, including the menstrual cycle, bone growth, and cardiovascular health .

Mode of Action

FYP4J2QBD5 interacts with its targets, the estrogen receptors, by binding to them and activating them . This activation leads to a decrease in luteinizing hormone and gonadotrophic hormone . The decrease in these hormones results in reduced endometrial vascularization and prevention of ovulation .

Biochemical Pathways

The activation of estrogen receptors by FYP4J2QBD5 affects several biochemical pathways. These include the regulation of the menstrual cycle, bone growth, and cardiovascular health . The downstream effects of these pathways include the regulation of female reproductive health, maintenance of bone density, and protection against cardiovascular diseases .

Pharmacokinetics

It is known that ethinyl estradiol, a related compound, has a long duration of action and is taken once daily .

Result of Action

The molecular and cellular effects of FYP4J2QBD5’s action include decreased endometrial vascularization and prevention of ovulation . These effects result in the regulation of the menstrual cycle and prevention of pregnancy .

Eigenschaften

IUPAC Name |

(8R,9S,13S,14S,17R)-17-ethynyl-2-[[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H46O4/c1-5-39(42)19-15-33-30-10-7-24-21-26(9-12-27(24)28(30)13-17-37(33,39)3)44-36-23-32-25(22-35(36)41)8-11-31-29(32)14-18-38(4)34(31)16-20-40(38,43)6-2/h1-2,9,12,21-23,28-31,33-34,41-43H,7-8,10-11,13-20H2,3-4H3/t28-,29+,30-,31-,33+,34+,37+,38+,39+,40+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJHCQRNXDQVSBN-GGYOKZPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC5=C(C=C6CCC7C(C6=C5)CCC8(C7CCC8(C#C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)OC5=C(C=C6CC[C@@H]7[C@@H](C6=C5)CC[C@]8([C@H]7CC[C@]8(C#C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethinyl estradiol 2-oxy dimer | |

CAS RN |

303014-91-7 | |

| Record name | Ethinyl estradiol 2-oxy dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0303014917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHINYL ESTRADIOL 2-OXY DIMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FYP4J2QBD5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.